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Introduction
2-Phenyl-1,3-propanediol, a key organic compound, holds significant importance in various

scientific and industrial sectors, most notably in pharmaceutical manufacturing. Its chemical

structure, featuring a phenyl group attached to a propane-1,3-diol backbone, provides a

versatile scaffold for the synthesis of more complex molecules. This technical guide offers an

in-depth overview of 2-Phenyl-1,3-propanediol, covering its chemical and physical properties,

detailed synthesis protocols, and its primary applications, with a focus on its role as a critical

intermediate in the production of the antiepileptic drug, Felbamate.

Chemical Structure and Properties
2-Phenyl-1,3-propanediol is a white crystalline solid at room temperature.[1] Its structure is

characterized by a phenyl group at the second position of the propane-1,3-diol chain.

CAS Number: 1570-95-2[1][2][3]

Molecular Formula: C₉H₁₂O₂[1][3]

Structure:

A summary of the key quantitative data for 2-Phenyl-1,3-propanediol is presented in the table

below for easy reference and comparison.
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Property Value Reference

IUPAC Name 2-phenylpropane-1,3-diol [1]

Molecular Weight 152.19 g/mol [2]

Appearance White crystalline solid [1]

Melting Point 53-56 °C

Solubility Sparingly soluble in water [1]

pKa (Predicted) 14.26 ± 0.10 [1]

SMILES C1=CC=C(C=C1)C(CO)CO [1]

InChI Key
BPBDZXFJDMJLIB-

UHFFFAOYSA-N
[1]

Spectroscopic Data
While experimental spectra are not readily available in the public domain, the following sections

describe the expected spectroscopic characteristics of 2-Phenyl-1,3-propanediol based on its

structure.

Predicted ¹H NMR Spectrum
Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.20-7.40 ppm.

Methine Proton (-CH-): A multiplet is anticipated around δ 3.00-3.20 ppm.

Methylene Protons (-CH₂-OH): A multiplet is expected around δ 3.80-4.00 ppm.

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent.

Predicted ¹³C NMR Spectrum
Aromatic Carbons (C₆H₅): Peaks are expected between δ 125-140 ppm.

Methine Carbon (-CH-): A peak is anticipated around δ 50-55 ppm.
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Methylene Carbons (-CH₂-OH): A peak is expected around δ 65-70 ppm.

Key IR Absorption Peaks
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry Fragmentation
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

152. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl

group (M-31), and cleavage of the C-C bonds adjacent to the phenyl group, leading to

characteristic fragments.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Phenyl-1,3-propanediol
and its subsequent conversion to Felbamate.

Synthesis of 2-Phenyl-1,3-propanediol from Diethyl
Phenylmalonate
This procedure details the reduction of diethyl phenylmalonate using sodium borohydride in the

presence of a buffer.

Materials:

Diethyl phenylmalonate

Sodium dihydrogen phosphate monohydrate

Absolute ethanol
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Sodium borohydride (solid)

10% Hydrochloric acid solution

50% Sodium hydroxide solution

Ethyl acetate

Toluene

Water

Procedure:

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate

monohydrate, and 140 ml of absolute ethanol is prepared in a suitable reaction vessel.

The mixture is cooled to 15 °C.

7.1 g of solid sodium borohydride is added to the cooled mixture.

The reaction is allowed to proceed until completion, which can be monitored by techniques

such as Thin Layer Chromatography (TLC).

The excess sodium borohydride is quenched by the careful addition of a 10% HCl solution.

The residual ethanol is removed by distillation.

The resulting solution is then basified with a 50% NaOH solution.

The product is extracted with ethyl acetate.

The organic layer is washed with water and then evaporated to dryness.

The resulting precipitate is crystallized from toluene to yield 20 g of 2-phenyl-1,3-
propanediol (63% yield).
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Start Materials:
Diethyl Phenylmalonate

Sodium Dihydrogen Phosphate Monohydrate
Absolute Ethanol

Cool mixture to 15°C Add solid Sodium Borohydride Reaction Progression
(Monitor by TLC) Quench with 10% HCl Distill to remove Ethanol Basify with 50% NaOH Extract with Ethyl Acetate Wash organic layer with Water Evaporate to dryness Crystallize from Toluene Product:

2-Phenyl-1,3-propanediol

Click to download full resolution via product page

Synthesis workflow for 2-Phenyl-1,3-propanediol.

Application in Drug Development: Synthesis of
Felbamate
2-Phenyl-1,3-propanediol is a crucial starting material for the synthesis of Felbamate (2-
phenyl-1,3-propanediol dicarbamate).

Materials:

2-Phenyl-1,3-propanediol

Toluene

Tetrahydrofuran

Phosgene

Concentrated Ammonium Hydroxide (NH₄OH)

Methanol (for recrystallization)

Procedure:

30.4 g (0.2 mole) of 2-phenyl-1,3-propanediol is dissolved in a mixture of 100 ml of toluene

and 35 g of tetrahydrofuran at room temperature.

30 ml of phosgene (0.44 moles) is passed into the solution while maintaining the

temperature below 25°C.
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The solution is stirred for approximately 1 hour at room temperature after the phosgene

addition is complete.

The resulting tetrahydrofuran solution is then dripped into 140 ml of concentrated NH₄OH,

which is held at 0°C.

Stirring is continued for 1.5 hours at room temperature.

The mixture is concentrated in vacuo on a steam bath to remove most of the tetrahydrofuran.

150 ml of water is added, and the mixture is stirred for 1 hour at room temperature.

The mixture is filtered, and the filtrate is washed with water and dried in vacuo at 50°C to

yield crude 2-phenyl-1,3-propanediol dicarbamate (Felbamate).

Recrystallization from methanol can be performed for further purification.

2-Phenyl-1,3-propanediol
in Toluene/THF

Add Phosgene
(< 25°C)

Stir for 1 hour
at room temperature

Bis-chloroformate intermediate
(in solution)

Add to concentrated NH₄OH
at 0°C

Stir for 1.5 hours
at room temperature

Workup:
1. Concentrate in vacuo

2. Add water and stir
3. Filter, wash, and dry

Felbamate
(2-Phenyl-1,3-propanediol dicarbamate)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Phenyl-1,3-propanediol: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123019#2-phenyl-1-3-propanediol-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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